

A Spectroscopic Showdown: But-2-enamide vs. its Saturated Analogue Butanamide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	But-2-enamide	
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In the realm of organic chemistry and drug development, a thorough understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques offer a powerful lens through which to view these characteristics. This guide provides a detailed comparative analysis of **But-2-enamide** and its saturated counterpart, Butanamide, utilizing fundamental spectroscopic methods: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The presence of a carbon-carbon double bond in **But-2-enamide** introduces distinct spectroscopic features when compared to the fully saturated Butanamide, providing a clear illustration of how unsaturation influences a molecule's spectral fingerprint.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for **But-2-enamide** and Butanamide.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)



Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
But-2-enamide	~6.9	dd	1H	H-3
~5.8	dd	1H	H-2	
~1.8	d	3H	СНз	_
5.5-6.5 (broad)	S	2H	NH ₂	_
Butanamide	~2.2	t	2H	CH ₂ (α to C=O)
~1.7	sextet	2H	CH ₂ (β to C=O)	
~0.9	t	3H	СНз	_
5.5-6.5 (broad)	S	2H	NH ₂	_

Note: Chemical shifts for **But-2-enamide** are predicted based on typical values for similar structures, as direct experimental spectra for the parent compound are not readily available.

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~168	C=O
C-3	
C-2	-
CH₃	-
~175	C=O
CH ₂ (α to C=O)	
CH ₂ (β to C=O)	_
CH₃	
	~168 C-3 C-2 CH ₃ ~175 CH ₂ (α to C=O) CH ₂ (β to C=O)



Source for **But-2-enamide** data: Predicted values based on spectral databases. Source for Butanamide data: Publicly available spectral databases.[1]

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)

Compound	N-H Stretch	C=O Stretch	C=C Stretch	N-H Bend
But-2-enamide	~3350, ~3180	~1660	~1630	~1620
Butanamide	~3350, ~3180	~1650	N/A	~1620

Source: Publicly available spectral databases.[2][3]

Table 4: Mass Spectrometry (MS) Data (Electron Ionization)

Compound	Molecular Ion (M+)	Key Fragment Ions (m/z)
But-2-enamide	85	70, 55, 44, 42
Butanamide	87	72, 59, 44

Source: Publicly available spectral databases.[4][5]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the solid amide sample (But-2-enamide or Butanamide) was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then filtered into a 5 mm NMR tube.
- ¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. Key acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.



- ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans were typically used.
- Data Processing: All spectra were processed using standard NMR software. This involved Fourier transformation, phase correction, and baseline correction. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
- Data Acquisition: The IR spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum. Typically, 32 scans were co-added at a resolution of 4 cm⁻¹.
- Data Analysis: The resulting spectrum was analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

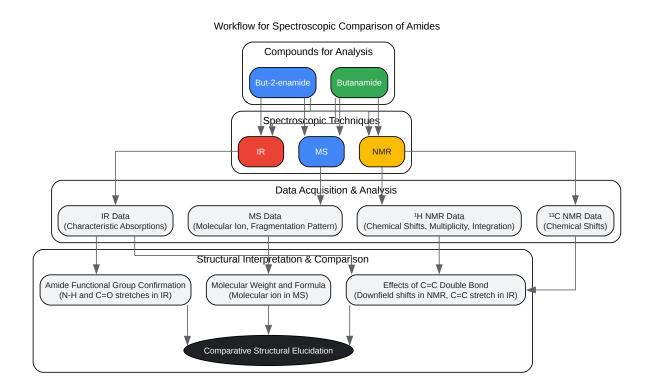
Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of the sample in methanol (~1 mg/mL) was introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) column for volatile compounds.
- Ionization: Electron Ionization (EI) was employed with an electron energy of 70 eV.
- Mass Analysis: The mass spectrum was recorded using a quadrupole mass analyzer, scanning a mass-to-charge (m/z) range of 10-200.
- Data Interpretation: The resulting mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions, which provide information about the molecular weight and structure of the compound.

Visualizing the Workflow



The logical flow of a comparative spectroscopic analysis can be visualized to better understand the process of deriving structural information from spectral data.



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Caption: Logical workflow for the spectroscopic comparison of **But-2-enamide** and Butanamide.

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